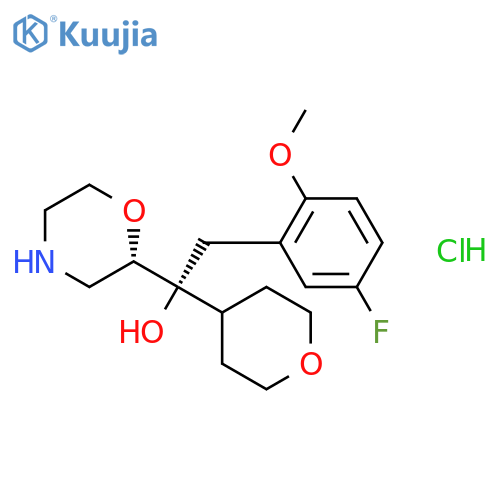Cas no 1194374-05-4 (Edivoxetine Hydrochloride)

Edivoxetine Hydrochloride structure
商品名:Edivoxetine Hydrochloride
Edivoxetine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol,hydrochloride
- EDIVOXETINE HCL
- LY2216684 HCL
- LY-2216684
- LY2216684 HCl
- Edivoxetine hydrochloride
- LY 2216684 hydrochloride
- Edivoxetine hydrochloride [USAN]
- 2-MORPHOLINEMETHANOL, .ALPHA.-((5-FLUORO-2-METHOXYPHENYL)METHYL)-.ALPHA.-(TETRAHYDRO-2H-PYRAN-4-YL)-, HYDROCHLORIDE (1:1), (.ALPHA.R,2S)-
- 2-MORPHOLINEMETHANOL, ALPHA-((5-FLUORO-2-METHOXYPHENYL)METHYL)-ALPHA-(TETRAHYDRO-2H-PYRAN-4-YL)-, HYDROCHLORIDE (1:1), (ALPHAR,2S)-
- UNII-CP012282EU
- CP012282EU
- (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol;hydrochloride
- 1194374-05-4
- HY-15413A
- Edivoxetine hydrochoride
- Edivoxetine hydrochloride (USAN)
- 692-838-4
- CS-0006260
- LY-2216684 HCL
- (1R)-2-(5-FLUORO-2-METHOXYPHENYL)-1-[(2S)-MORPHOLIN-2-YL]-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANOL HYDROCHLORIDE
- DTXSID50152462
- EDIVOXETINE HYDROCHLORIDE [WHO-DD]
- Edivoxetine (hydrochloride)
- (1R)-2-(5-FLUORO-2-METHOXYPHENYL)-1-((2S)-MORPHOLIN-2-YL)-1-(TETRAHYDRO-2H-PYRAN-4- YL)ETHANOL HYDROCHLORIDE
- (1R)-2-(5-FLUORO-2-METHOXYPHENYL)-1-((2S)-MORPHOLIN-2-YL)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANOL HYDROCHLORIDE
- 2-MORPHOLINEMETHANOL, .ALPHA.-((5-FLUORO-2-METHOXYPHENYL)METHYL)-.ALPHA.-(TETRAHYDRO-2H-PYRAN- 4-YL)-, HYDROCHLORIDE (1:1), (.ALPHA.R,2S)-
- DTXCID7074953
- CHEMBL2105702
- Edivoxetine hydrochoride [USAN]
- D09891
- 852236-82-9
- (R)-2-(5-Fluoro-2-methoxyphenyl)-1-((S)-morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol hydrochloride
- rel-(R)-2-(5-Fluoro-2-methoxyphenyl)-1-((S)-morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanolhydrochloride
- rel-(R)-2-(5-Fluoro-2-methoxyphenyl)-1-((S)-morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol hydrochloride
- Q27275595
- Edivoxetine Hydrochloride
-
- インチ: InChI=1S/C18H26FNO4.ClH/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17;/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3;1H/t17-,18+;/m0./s1
- InChIKey: WJDKGRLMNSHPON-CJRXIRLBSA-N
計算された属性
- せいみつぶんしりょう: 375.1612642Da
- どういたいしつりょう: 375.1612642Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 393
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60Ų
Edivoxetine Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E335300-5mg |
Edivoxetine Hydrochloride |
1194374-05-4 | 5mg |
$437.00 | 2023-05-18 | ||
| TRC | E335300-25mg |
Edivoxetine Hydrochloride |
1194374-05-4 | 25mg |
$1832.00 | 2023-05-18 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | E335300-2.5mg |
Edivoxetine Hydrochloride |
1194374-05-4 | 2.5mg |
¥2100.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | E335300-10mg |
Edivoxetine Hydrochloride |
1194374-05-4 | 10mg |
¥7560.00 | 2023-09-15 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T60813-2.5mg |
Edivoxetine hydrochloride |
1194374-05-4 | 2.5mg |
¥2730.00 | 2022-12-04 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T60813-10mg |
Edivoxetine hydrochloride |
1194374-05-4 | 10mg |
¥9520.00 | 2022-12-04 | ||
| TRC | E335300-2.5mg |
Edivoxetine Hydrochloride |
1194374-05-4 | 2.5mg |
$236.00 | 2023-05-18 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | E335300-25mg |
Edivoxetine Hydrochloride |
1194374-05-4 | 25mg |
¥16800.00 | 2023-09-15 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T60813-5mg |
Edivoxetine hydrochloride |
1194374-05-4 | 5mg |
¥5040.00 | 2022-12-04 | ||
| TRC | E335300-10mg |
Edivoxetine Hydrochloride |
1194374-05-4 | 10mg |
$821.00 | 2023-05-18 |
Edivoxetine Hydrochloride 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Kaiming Hou New J. Chem., 2019,43, 10826-10833
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
1194374-05-4 (Edivoxetine Hydrochloride) 関連製品
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
推奨される供給者
atkchemica
(CAS:1194374-05-4)Edivoxetine Hydrochloride

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ